Bicine (N,N-Bis(2-hydroxyethyl)glycine) is a highly soluble zwitterionic Good's buffer with a pKa of 8.35 at 20°C, providing an optimal buffering range of pH 7.6 to 9.0 . Unlike inert buffers, Bicine is a strong chelator of divalent cations, making it a dual-purpose reagent for pH stabilization and metal ion control [1]. In procurement, Bicine is prioritized for low-temperature biochemistry, membrane protein electrophoresis, and specialized enzymatic assays where precise control of the alkaline environment and free metal availability is required.
Substituting Bicine with other common Good's buffers or standard amino acids often compromises assay integrity. Replacing Bicine with HEPES in metalloenzyme studies fails because HEPES lacks metal-binding capacity, whereas Bicine actively buffers free divalent cations like Zn(II) and Cu(II) [1]. If Tricine is used as a substitute, its lower pKa (8.05) leads to rapid pH drift in assays requiring stable alkalinity up to pH 9.0. Furthermore, replacing Bicine with standard Glycine in SDS-PAGE protocols results in significantly lower resolution for highly hydrophobic membrane proteins and extends Western blot transfer times by up to 40% .
In doubled SDS-PAGE (dSDS-PAGE) for complex membrane proteins, the choice of trailing ion drastically impacts resolution. Bicine provides a 151% increase in protein spot count compared to standard Glycine-based Laemmli buffers, and outperforms its close analog Tricine, which only yields a 112% increase [1].
| Evidence Dimension | Protein spot count increase in 2D dSDS-PAGE |
| Target Compound Data | 151% increase |
| Comparator Or Baseline | Tricine (112% increase) and Glycine (0% baseline) |
| Quantified Difference | 39% higher resolution than Tricine; 151% higher than Glycine |
| Conditions | Large-format gel separation of C. thermocellum membrane proteins |
Procuring Bicine directly translates to higher data yield and superior band resolution in complex membrane proteomics workflows.
Unlike inert buffers, Bicine actively participates in metal ion buffering. At pH 7.4, Bicine exhibits a defined dissociation constant (Kd) for Zn(II) of approximately 10^-5 M, whereas HEPES shows negligible binding [1]. This makes Bicine essential for assays requiring strict control of free zinc pools.
| Evidence Dimension | Zn(II) Dissociation Constant (Kd) at pH 7.4 |
| Target Compound Data | ~10^-5 M |
| Comparator Or Baseline | HEPES (Negligible binding) |
| Quantified Difference | Orders of magnitude stronger Zn(II) affinity |
| Conditions | Aqueous physiological buffer systems at pH 7.4 |
Allows researchers to precisely control and calculate free metal ion concentrations in structural biology and enzymology, which is impossible with HEPES.
Bicine features a pKa of 8.35 at 20°C, extending its effective buffering range up to pH 9.0. In contrast, Tricine has a pKa of 8.05 and loses buffering efficacy above pH 8.8 . For crystallization screens or alkaline biocatalysis, Bicine prevents the pH drift that occurs when Tricine is pushed beyond its buffering limit.
| Evidence Dimension | pKa and upper effective buffering limit |
| Target Compound Data | pKa 8.35, max pH 9.0 |
| Comparator Or Baseline | Tricine (pKa 8.05, max pH 8.8) |
| Quantified Difference | +0.30 pKa shift, +0.2 pH upper limit extension |
| Conditions | Aqueous solution at 20°C |
Ensures critical pH stability in the 8.5–9.0 range, reducing the risk of assay failure due to alkaline drift.
When utilized in a Tris-Bicine transfer buffer system, Bicine facilitates the complete transfer of 205-45 kDa proteins in under 30 minutes. This is approximately 40% faster than conventional Tris-Glycine systems, which typically require 50-60 minutes .
| Evidence Dimension | Western blot transfer time for 205-45 kDa proteins |
| Target Compound Data | <30 minutes |
| Comparator Or Baseline | Tris-Glycine (~50-60 minutes) |
| Quantified Difference | 40% reduction in transfer time |
| Conditions | Wet transfer (40 V) or semi-dry transfer (25 V) |
Significantly accelerates laboratory throughput for Western blotting while maintaining high adhesion for macromolecular proteins.
Due to its ability to increase protein spot resolution by 151% over standard glycine buffers, Bicine is the optimal trailing ion for separating highly hydrophobic membrane proteins in 2D gel electrophoresis [1].
Because of its defined ~10^-5 M Kd for Zn(II), Bicine acts as a dual pH and metal-ion buffer, allowing researchers to precisely control free zinc and copper concentrations in structural biology workflows where HEPES would fail[2].
Bicine is highly recommended for Tris-Bicine transfer buffers to accelerate the transfer of large molecular weight proteins (up to 205 kDa), cutting processing times by 40% compared to traditional Tris-Glycine setups .
Ideal for maintaining stable pH in the 8.5–9.0 range, Bicine prevents pH drift in alkaline enzymatic reactions and protein crystallization screens where Tricine loses its buffering capacity .